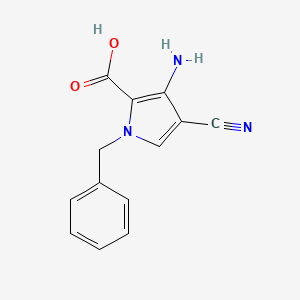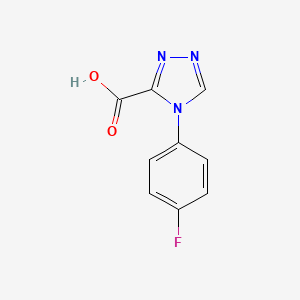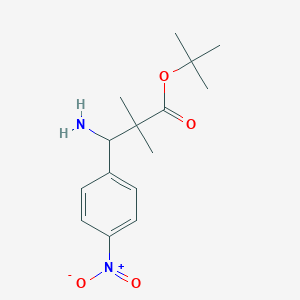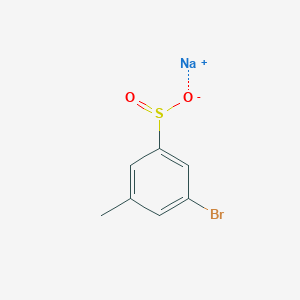
N-Methyl-1-(piperidin-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(piperidin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C7H16N2O2S It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methanesulfonamide group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(piperidin-3-yl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated using methyl iodide or dimethyl sulfate. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(piperidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; temperatures ranging from -20°C to room temperature.
Substitution: Alkyl halides, acyl chlorides; presence of a base such as sodium hydroxide or potassium carbonate; temperatures ranging from 0°C to 100°C.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Secondary amines
Substitution: Substituted sulfonamides
Scientific Research Applications
N-Methyl-1-(piperidin-3-yl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-Methyl-1-(piperidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Methyl-1-(piperidin-3-yl)methanesulfonamide can be compared with other similar compounds, such as:
- N-Methyl-N-(piperidin-3-yl)methanesulfonamide
- N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide
- N-[2-(1-Formyl-2-Methyl-Propyl)-1-(4-Piperidin-1-Yl-but-2-Enoyl)-Pyrrolidin-3-Yl]-Methanesulfonamide
These compounds share structural similarities but differ in their functional groups and specific chemical properties
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-methyl-1-piperidin-3-ylmethanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-8-12(10,11)6-7-3-2-4-9-5-7/h7-9H,2-6H2,1H3 |
InChI Key |
BRRQWVAVDMGNOH-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-1H-1,3-benzodiazol-7-amine](/img/structure/B15256239.png)
![1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine](/img/structure/B15256247.png)
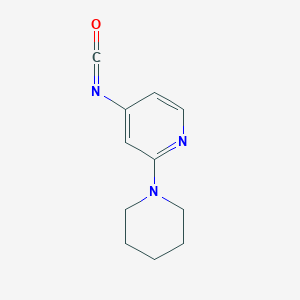
![N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide](/img/structure/B15256256.png)
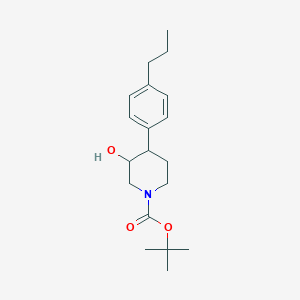
![Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]-](/img/structure/B15256264.png)
